![molecular formula C30H34N4O5 B014305 N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine CAS No. 1022835-74-0](/img/structure/B14305.png)

N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of analogs related to N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine and other rhodamine derivatives often involves complex reactions aimed at introducing or modifying functional groups to achieve desired properties. For instance, research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors demonstrates the intricacy of synthesizing compounds with specific functional groups for targeted biochemical activities (Shukla et al., 2012).

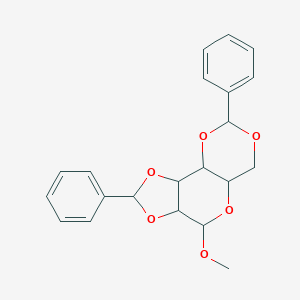

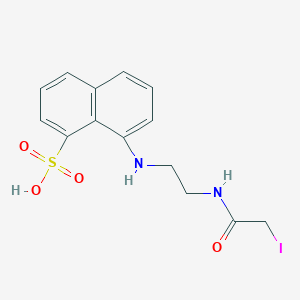

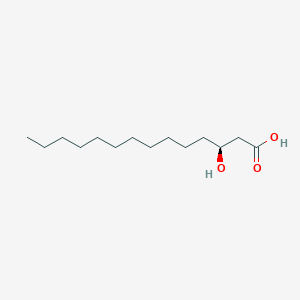

Molecular Structure Analysis

The molecular structure of rhodamine derivatives, including N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine, is critical for their fluorescent properties. Detailed structural analysis can be performed using techniques such as X-ray diffraction, as demonstrated in the study of a metal complex of rhodamine 6G, which provided insights into its crystal and molecular structure (Wang et al., 1997).

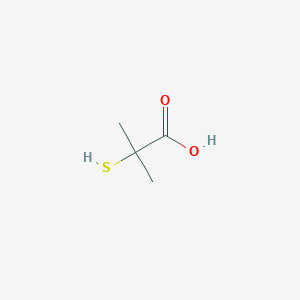

Chemical Reactions and Properties

The chemical reactions and properties of rhodamine derivatives are influenced by their functional groups and molecular structure. For example, the synthesis and transformations of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate illustrate the reactivity of compounds with similar structures in forming heterocyclic compounds (Soršak et al., 1995).

Physical Properties Analysis

The physical properties of N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine, such as solubility, melting point, and fluorescence spectrum, are crucial for its practical applications. These properties can be tailored through structural modifications, as shown in the synthesis and pharmacological evaluation of various analogs (Shukla et al., 2012).

Wissenschaftliche Forschungsanwendungen

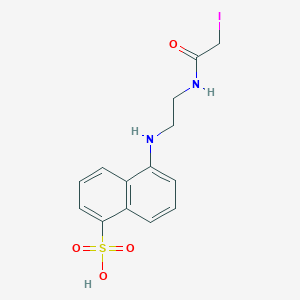

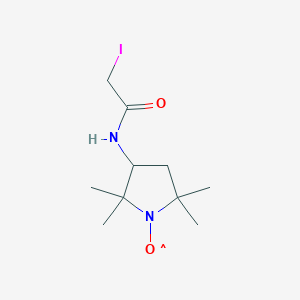

Application in Bioconjugation and Chelation

N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine and similar compounds have been used in the synthesis of bifunctional ligands for bioconjugation. Such compounds feature functional groups available for conjugation via amide bond formation and contain chelating subunits for the complexation of metal ions, playing a crucial role in bioconjugate chemistry (Anelli et al., 1999).

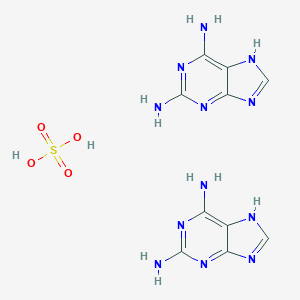

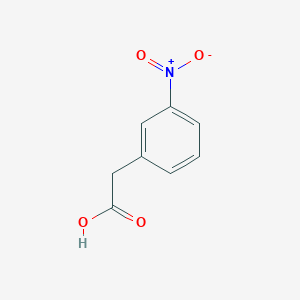

Involvement in DNA Interaction Studies

Compounds structurally related to N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine have been synthesized and studied for their unique DNA interaction capabilities, such as alkylating DNA exclusively at adenines in the minor groove, which has implications for anti-tumor activity and understanding DNA structure (Prakash et al., 1991).

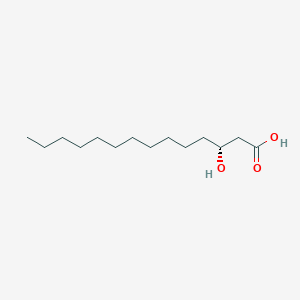

Role in Synthesis of Pharmaceutical Compounds

Related chemical structures have been utilized in the design and synthesis of pharmaceutical compounds, such as inhibitors of specific enzymes. These compounds, including analogs of N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine, have been evaluated for their pharmacological properties, leading to the development of new drugs (Shukla et al., 2012).

Application in Material Science

Compounds structurally similar to N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine have been synthesized and studied for their potential in material science, particularly in the creation of new reagents and materials with specific chemical properties (Soršak et al., 1995).

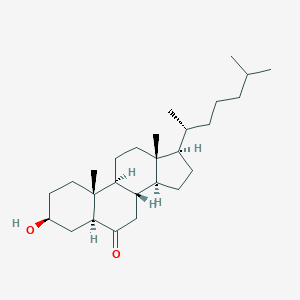

Use in Nuclear Medicine

Derivatives of N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine have been used in nuclear medicines as ligands for the preparation of diagnostic radiopharmaceuticals. These compounds play a significant role in medical imaging, particularly in cardiac perfusion imaging (Nabati, 2018).

Development of Fluorescent Chemosensors

Rhodamine derivatives, closely related to N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine, have been developed as highly selective and sensitive fluorescent chemosensors. These are used for detecting specific metal ions, demonstrating the compound's utility in analytical chemistry and environmental monitoring (Roy et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18,25,27H,13-16H2,1-4H3,(H,31,35)(H,32,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZABLMRNITYWGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394606 |

Source

|

| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine | |

CAS RN |

1022835-74-0 |

Source

|

| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)